

Publish Comparison Guide: Crystallographic Data & Structural Confirmation of AMPD Derivatives

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Compound of Interest

Compound Name: 2-Allyl-2-methyl-1,3-propanediol

CAS No.: 25462-37-7

Cat. No.: B144170

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Executive Summary

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-diol scaffold used to synthesize heterocyclic derivatives, most notably cyclic boronate esters (dioxaborinanes). Unlike standard diol protecting groups (e.g., pinacol, neopentyl glycol), AMPD contains an internal amine that can donate electron density to the boron center.

Key Value Proposition:

- Structural Rigidity:** The formation of a 6-membered ring with an intramolecular dative bond converts the boron from a reactive trigonal planar () geometry to a stable tetrahedral () geometry.
- Crystallinity:** AMPD derivatives exhibit superior crystallization tendencies compared to flexible linear analogs, making them ideal candidates for high-resolution X-ray diffraction (XRD) studies.
- Drug Development Utility:** These derivatives serve as "self-protected" pharmacophores, improving the bioavailability and shelf-life of boronic acid drugs.

Comparative Analysis: AMPD vs. Alternative Scaffolds

The following table compares AMPD derivatives against industry-standard alternatives (Pinacol and Diethanolamine) based on crystallographic and functional parameters.

Table 1: Structural & Performance Comparison of Boronate Ester Scaffolds

Feature	AMPD Derivatives (Dioxaborinanes)	Pinacol Esters (Dioxaborolanes)	Diethanolamine (DEA) Esters
Ring Size	6-Membered (Chair conformation)	5-Membered (Envelope conformation)	8-Membered (Bicyclic cage)
Boron Geometry	Tetrahedral () (via bond)	Trigonal Planar ()	Tetrahedral ()
B-N Bond Length	1.60 – 1.65 Å (Strong interaction)	N/A (No internal nitrogen)	1.65 – 1.69 Å (Transannular)
Hydrolytic Stability	High (Zwitterionic stabilization)	Moderate (Susceptible to hydrolysis)	High (Cage effect)
Solubility	Tunable (Organic/Aqueous via R-groups)	Strictly Lipophilic	Hydrophilic
Crystallization	Excellent (Forms dense H-bond networks)	Poor (Often oils/amorphous solids)	Good

Insight: While Pinacol is the standard for synthetic intermediates (Suzuki coupling), AMPD is superior for structural biology and drug delivery because the

hybridization mimics the transition state of enzyme inhibition (e.g., serine proteases) and resists premature hydrolysis in plasma.

Experimental Protocols

Protocol A: Synthesis of AMPD-Arylboronate Derivatives

Objective: To synthesize a crystalline AMPD derivative (e.g., 2-aryl-5-methyl-5-amino-1,3,2-dioxazaborinane) for structural confirmation.

Reagents:

- Arylboronic acid (e.g., Phenylboronic acid, 1.0 eq)
- 2-Amino-2-methyl-1,3-propanediol (AMPD, 1.0 eq)
- Solvent: Methanol (MeOH) or Ethanol (EtOH)
- Anti-solvent: Diethyl ether or Hexane

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 mmol of Arylboronic acid in 5 mL of MeOH at room temperature (25°C).
- Addition: Add 1.0 mmol of AMPD solid directly to the solution. The mixture may warm slightly (exothermic coordination).
- Reflux: Heat to reflux (65°C) for 1 hour to ensure complete condensation and water elimination.
 - Note: Unlike esterification requiring Dean-Stark traps, the formation of the stable zwitterion drives this reaction to completion in alcohol.
- Filtration: Filter the hot solution to remove any insoluble impurities.
- Crystallization Induction: Allow the filtrate to cool to RT. If no precipitate forms, perform Vapor Diffusion (see Protocol B).

Protocol B: Crystallization for Single-Crystal XRD

Objective: To grow X-ray quality single crystals suitable for determining the B-N bond length and ring puckering.

- Vapor Diffusion Method:
 - Place 2 mL of the concentrated reaction solution (from Protocol A) in a small inner vial.
 - Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent).
 - Cap the large jar tightly.
- Incubation: Store at 4°C for 24–72 hours. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting defect-free crystal growth.
- Harvesting: Select a crystal with dimensions approx. mm using a polarizing microscope. Check for sharp extinction (indicates single crystallinity).

Protocol C: Structural Refinement & Validation

Objective: To solve the structure and validate the coordination.

- Data Collection: Mount crystal on a goniometer (Cryo-loop with Paratone oil). Collect data at 100 K (to reduce thermal vibration of the methyl groups).
- Integration: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections.
- Solving: Use Direct Methods (SHELXT) or Intrinsic Phasing.
 - Critical Check: Locate the Boron atom. It should be tetrahedrally coordinated (4 bonds).
- Refinement: Refine against using SHELXL.
 - Hydrogen Atoms: Treat the amino protons (

) isotropically. Locate them in the difference Fourier map to confirm the zwitterionic nature (

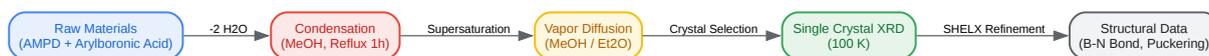
hydrogen bonds are common).

- Validation: Check the B-N distance.
 - Target Range: 1.60 – 1.65 Å.
 - Interpretation: A distance >1.70 Å suggests weak interaction (open ring); <1.60 Å suggests strong covalent character.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the critical structural stabilization mechanism of AMPD derivatives.

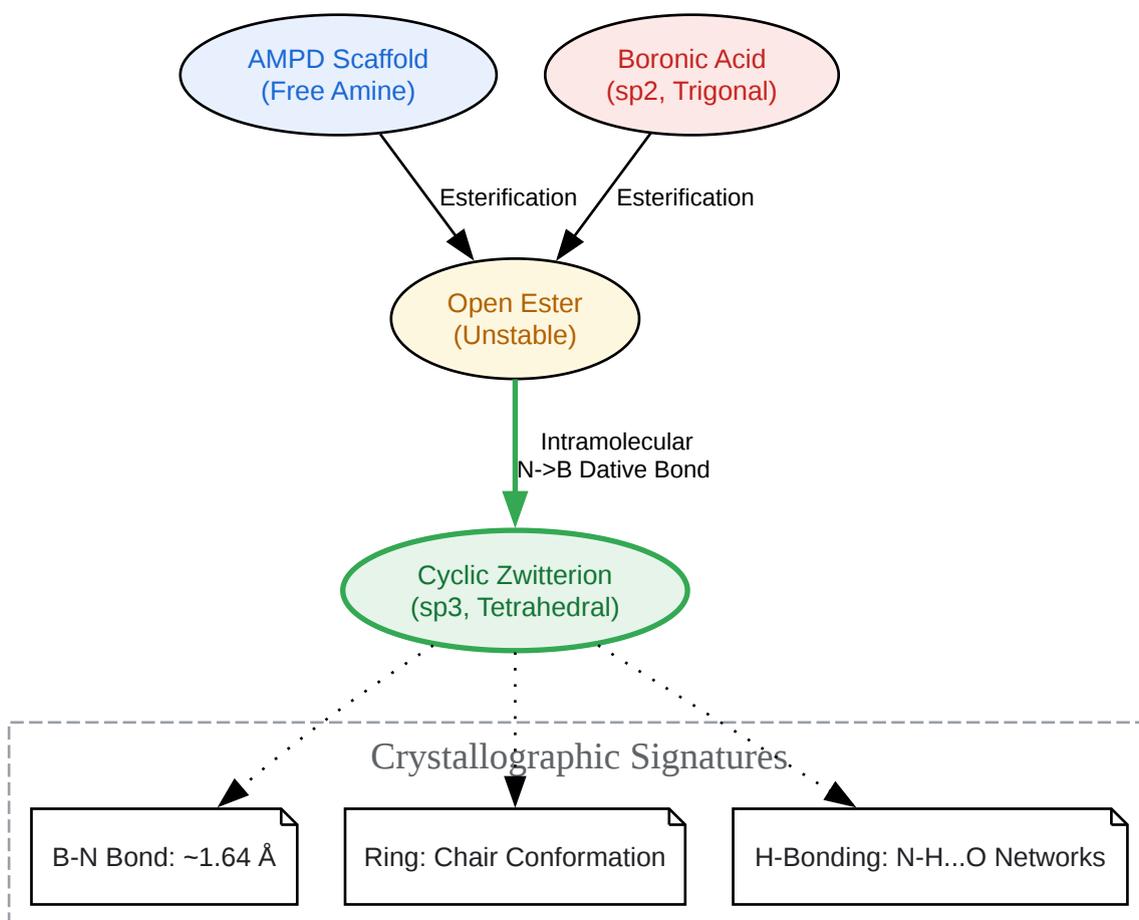
Diagram 1: Synthesis & Characterization Workflow



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Caption: Step-by-step workflow from raw material condensation to crystallographic refinement.

Diagram 2: Mechanism of Stabilization (Coordination)



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Caption: The thermodynamic drive from unstable open esters to the rigid, crystalline zwitterionic AMPD complex.

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